molecular formula C7H11NO B2662273 1-Methoxycyclopentane-1-carbonitrile CAS No. 92747-27-8

1-Methoxycyclopentane-1-carbonitrile

Cat. No. B2662273
CAS RN: 92747-27-8
M. Wt: 125.171
InChI Key: AIQQWPIHPKNKDO-UHFFFAOYSA-N
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Description

1-Methoxycyclopentane-1-carbonitrile is a chemical compound with the molecular formula C7H11NO and a molecular weight of 125.17 . It is used in scientific research due to its complex structure.


Molecular Structure Analysis

The molecular structure of 1-Methoxycyclopentane-1-carbonitrile consists of 7 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom .

Scientific Research Applications

Oxidative Coupling and Catalytic Dimerization

In a study exploring the oxidative coupling of methyl acrylate on Ruthenium(0), researchers isolated complexes that were active for the Ru(0)-catalyzed dimerization of methyl acrylate. This process suggests an oxidative coupling mechanism, highlighting the potential of related methoxycyclopentane carbonitriles in catalytic dimerization processes (Hirano et al., 2009).

Photochemical Behavior

Research on the photochemistry of cyclic α-oxo oxime methyl ethers and their acyclic analogs at λ 254 nm in acetonitrile has provided insight into the influence of ring size on product formation. This study shows how isomers undergo E-Z isomerization and photodecomposition, indicating the significance of related methoxycyclopentane carbonitriles in understanding photochemical reactions (Buys et al., 2010).

Rhodium-catalyzed Cyclization

Another application involves rhodium-catalyzed cyclization of 1,6-enynes with arylboronic acids, demonstrating the regioselective addition of an arylrhodium(I) species across carbon-carbon triple bonds. This leads to the formation of (Z)-1-(1-arylethylidene)-2-vinylcyclopentanes, revealing potential uses of methoxycyclopentane carbonitriles in facilitating cyclization processes (Miura et al., 2005).

Radical Annulations and Cyclizations

The reaction of isonitriles under radical conditions, producing novel heterocyclic systems, showcases the role of related methoxycyclopentane carbonitriles in radical annulations and cyclizations. This process results in the formation of cyclopenta-fused quinoxalines and quinolines through a series of annulation steps, highlighting the versatility of these compounds in organic synthesis (Nanni et al., 1995).

properties

IUPAC Name

1-methoxycyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-9-7(6-8)4-2-3-5-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQQWPIHPKNKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxycyclopentane-1-carbonitrile

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